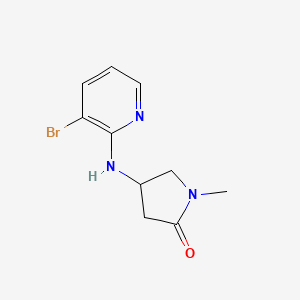
4-((3-Bromopyridin-2-yl)amino)-1-methylpyrrolidin-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-((3-Bromopyridin-2-yl)amino)-1-methylpyrrolidin-2-one is a heterocyclic organic compound that features a pyridine ring substituted with a bromine atom and an amino group, linked to a pyrrolidinone ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-((3-Bromopyridin-2-yl)amino)-1-methylpyrrolidin-2-one typically involves the reaction of 3-bromopyridine-2-amine with 1-methylpyrrolidin-2-one under specific conditions. One common method involves the use of a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine. The reaction is usually carried out in an organic solvent such as dichloromethane at room temperature.
Industrial Production Methods
For industrial-scale production, the synthesis may be optimized to improve yield and reduce costs. This could involve the use of more efficient catalysts or alternative solvents that are more environmentally friendly. The reaction conditions might also be adjusted to allow for continuous flow synthesis, which can enhance scalability and reproducibility.
Chemical Reactions Analysis
Types of Reactions
4-((3-Bromopyridin-2-yl)amino)-1-methylpyrrolidin-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The bromine atom on the pyridine ring can be substituted with other nucleophiles in reactions such as the Suzuki-Miyaura coupling.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Palladium-catalyzed Suzuki-Miyaura coupling using arylboronic acids.
Major Products
Oxidation: Formation of corresponding pyridine N-oxide derivatives.
Reduction: Formation of the corresponding amine derivatives.
Substitution: Formation of various substituted pyridine derivatives depending on the nucleophile used.
Scientific Research Applications
4-((3-Bromopyridin-2-yl)amino)-1-methylpyrrolidin-2-one has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-((3-Bromopyridin-2-yl)amino)-1-methylpyrrolidin-2-one involves its interaction with specific molecular targets. The compound can act as an inhibitor of certain enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
3-Bromo-4-nitropyridine: Another brominated pyridine derivative with different functional groups.
N-(Pyridin-2-yl)amides: Compounds with similar pyridine-based structures but different substituents.
3-Bromoimidazo[1,2-a]pyridines: Compounds with a fused pyridine-imidazole ring system.
Uniqueness
4-((3-Bromopyridin-2-yl)amino)-1-methylpyrrolidin-2-one is unique due to its specific combination of a brominated pyridine ring and a pyrrolidinone ring. This structure imparts distinct chemical properties and reactivity, making it valuable for specific synthetic and medicinal applications.
Properties
Molecular Formula |
C10H12BrN3O |
|---|---|
Molecular Weight |
270.13 g/mol |
IUPAC Name |
4-[(3-bromopyridin-2-yl)amino]-1-methylpyrrolidin-2-one |
InChI |
InChI=1S/C10H12BrN3O/c1-14-6-7(5-9(14)15)13-10-8(11)3-2-4-12-10/h2-4,7H,5-6H2,1H3,(H,12,13) |
InChI Key |
ZMRAVCPEVJJXHI-UHFFFAOYSA-N |
Canonical SMILES |
CN1CC(CC1=O)NC2=C(C=CC=N2)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![{2-iodo-6-methoxy-4-[(E)-2-nitroethenyl]phenoxy}acetic acid](/img/structure/B12994284.png)
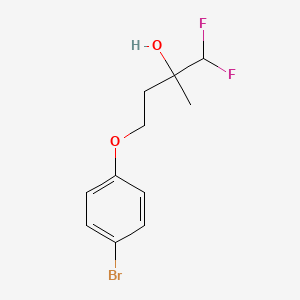
![tert-Butyl (1R,4R)-5-(chlorocarbonyl)-2,5-diazabicyclo[2.2.1]heptane-2-carboxylate](/img/structure/B12994294.png)

![Tert-butyl 2-(2-ethoxy-2-oxoethyl)-7-azaspiro[3.5]nonane-7-carboxylate](/img/structure/B12994309.png)
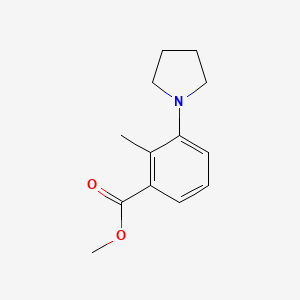
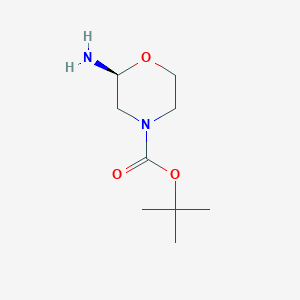

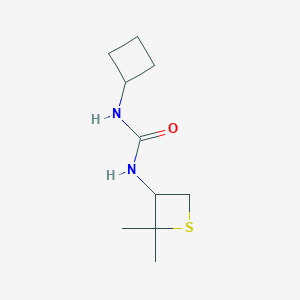
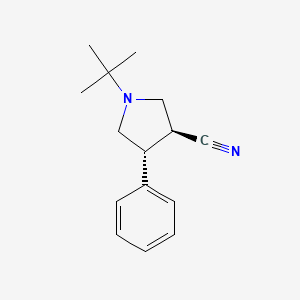
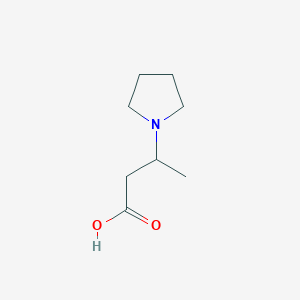
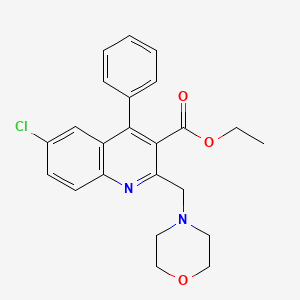
![[1,3]Dioxolo[4,5-c]pyridin-6-ylmethanamine](/img/structure/B12994378.png)
